N-[1-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide
Description
N-[1-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and methoxyphenyl groups
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13(14-8-10-16(24-2)11-9-14)21-19(23)17-12-20-22-18(17)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRZIYXPMKMEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(NN=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide typically involves the following steps:
-
Formation of the Pyrazole Ring: : The initial step involves the cyclization of hydrazine with an appropriate 1,3-diketone to form the pyrazole ring. For instance, phenylhydrazine can react with acetylacetone under acidic conditions to yield 3,5-dimethyl-1-phenylpyrazole.
-
Substitution Reactions: : The next step involves the introduction of the 4-methoxyphenyl group. This can be achieved through a Friedel-Crafts acylation reaction where the pyrazole derivative reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
-
Amidation: : The final step is the formation of the carboxamide group. This can be done by reacting the substituted pyrazole with an appropriate amine, such as ethylamine, under dehydrating conditions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
-
Oxidation: : The methoxy group can be oxidized to form a hydroxyl group, potentially leading to the formation of a phenol derivative.
-
Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the pyrazole ring, along with the methoxy and phenyl groups, suggests it could exhibit significant biological activity, including enzyme inhibition and receptor modulation.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. Its derivatives might also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. The methoxy and phenyl groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1H-pyrazole-4-carboxamide
- N-[1-(4-methoxyphenyl)ethyl]-3-phenyl-1H-pyrazole-4-carboxamide
- N-[1-(4-methoxyphenyl)ethyl]-5-phenyl-1H-imidazole-4-carboxamide
Uniqueness
N-[1-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring. The combination of the methoxyphenyl and phenyl groups provides a distinct electronic and steric environment, influencing its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
